

ATTO 465: A Comprehensive Technical Guide for Labeling Proteins and Nucleic Acids

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Compound of Interest

Compound Name: ATTO 465

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high-performance characteristics in various life science applications.^{[1][2]} Derived from acriflavine, **ATTO 465** exhibits strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} A key feature of this dye is its remarkably large Stokes shift of approximately 55 nm in aqueous solutions, which facilitates the effective separation of its emission signal from the excitation wavelength.^{[1][2][3]} These properties make **ATTO 465** a versatile tool for labeling biomolecules such as proteins and nucleic acids, enabling sensitive detection in techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).^{[4][5][6][7]} This guide provides an in-depth overview of **ATTO 465**, its properties, and detailed protocols for its application in labeling proteins and nucleic acids.

Photophysical and Chemical Properties

ATTO 465 is characterized by its distinct spectral properties and is available in various reactive forms to facilitate covalent attachment to different functional groups on biomolecules.

Photophysical Data

The key photophysical parameters of **ATTO 465** are summarized in the table below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence imaging.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[4] [8]
Emission Maximum (λ_{em})	506 nm	[4] [8]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[4] [9]
Fluorescence Quantum Yield (η)	75%	[4] [10]
Fluorescence Lifetime (τ)	5.0 ns	[4] [9]
Stokes Shift	~52-55 nm	[2] [3] [8]

Available Reactive Derivatives

ATTO 465 is commercially available in several derivative forms, each designed to react with a specific functional group. This allows for targeted labeling of proteins and nucleic acids.[\[10\]](#)

Derivative	Reactive Group	Target Functional Group	Primary Biomolecule Target
ATTO 465, NHS ester	N-Hydroxysuccinimidyl ester	Primary amines (-NH ₂)	Proteins (Lysine residues), Amine-modified nucleic acids
ATTO 465, maleimide	Maleimide	Thiols/Sulfhydryls (-SH)	Proteins (Cysteine residues)
ATTO 465, azide	Azide	Alkynes	Alkyne-modified biomolecules (via Click Chemistry)
ATTO 465, alkyne	Alkyne	Azides	Azide-modified biomolecules (via Click Chemistry)
ATTO 465, amine	Amine	Activated carboxyl groups (e.g., NHS esters)	Carboxyl-containing biomolecules
ATTO 465, phalloidin	Phalloidin	F-actin	Cytoskeletal protein
ATTO 465, biotin	Biotin	Avidin, Streptavidin	Biotin-binding proteins

Labeling Proteins with ATTO 465

The choice of reactive derivative for protein labeling depends on the available functional groups on the target protein. The two most common methods involve targeting primary amines (lysine residues) with NHS esters or thiol groups (cysteine residues) with maleimides.

Amine-Reactive Labeling using ATTO 465 NHS Ester

ATTO 465 NHS ester reacts with primary amino groups, such as the ϵ -amino group of lysine residues, to form a stable amide bond.^[9]

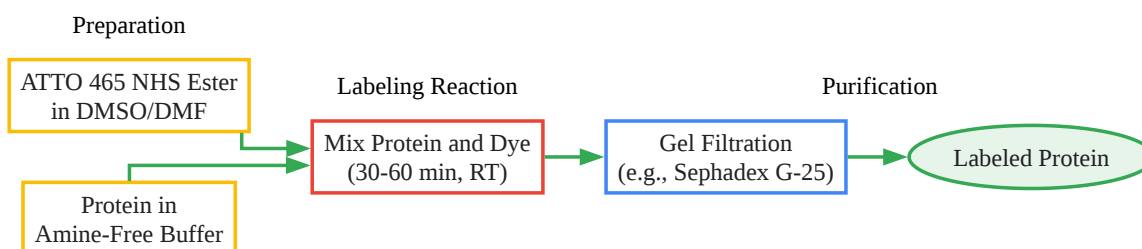
Materials:

- **ATTO 465** NHS ester

- Protein of interest
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.2-7.4)
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- **Protein Preparation:** Dissolve the protein in an amine-free buffer at a concentration of 2-5 mg/mL.^[4] If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against an appropriate buffer (e.g., PBS).^[4] For antibodies in Tris buffer, dialysis against 10-20 mM PBS is recommended.^[4]
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 465** NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.^[4]^[10]
- **Labeling Reaction:** Add a 2- to 10-fold molar excess of the reactive dye to the protein solution.^[4] The optimal dye-to-protein ratio may vary and should be determined empirically for each protein.^[4] Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.^[4]
- **Purification:** Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.2).^[4]^[11] The first colored fraction to elute will be the labeled protein.



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Caption: Workflow for labeling proteins with **ATTO 465** NHS ester.

Thiol-Reactive Labeling using **ATTO 465** Maleimide

ATTO 465 maleimide specifically reacts with thiol (sulfhydryl) groups, such as those on cysteine residues, to form a stable thioether bond.^{[5][12]} This reaction is most efficient at a pH of 7.0-7.5.^{[11][12]}

Materials:

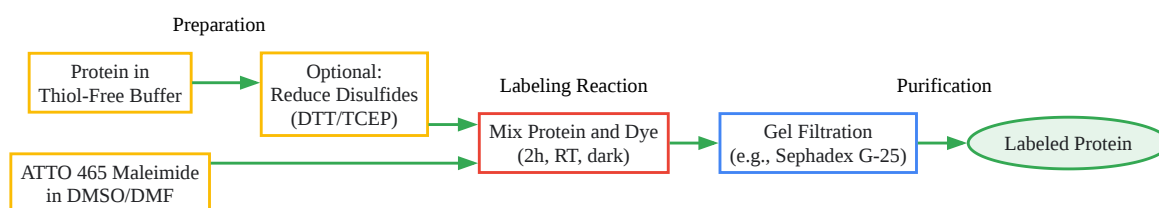
- **ATTO 465** maleimide
- Protein of interest
- Thiol-free buffer (e.g., PBS, pH 7.4)
- Anhydrous, amine-free DMSO or DMF
- (Optional) Reducing agent (e.g., DTT or TCEP)
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- **Protein Preparation:** Dissolve the protein in a thiol-free buffer at a concentration of 1-5 mg/mL.^[12] If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP.^[5] If DTT is used, it must be removed by dialysis before adding the dye.^[5] TCEP does not require removal.^[5] To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.^[5]
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 465** maleimide in anhydrous, amine-free DMSO or DMF.^[12]
- **Labeling Reaction:** Add a 1.3- to 20-fold molar excess of the reactive dye per thiol group to the protein solution.^[12] The optimal ratio should be determined experimentally. Incubate the

reaction mixture for 2 hours at room temperature, protected from light.[12]

- Purification: Separate the labeled protein from unreacted and hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[11][12]



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Caption: Workflow for labeling proteins with **ATTO 465** maleimide.

Labeling Nucleic Acids with ATTO 465

ATTO 465 can be incorporated into nucleic acids, such as DNA and RNA oligonucleotides, typically through conjugation to a primary amine-modified oligonucleotide using **ATTO 465** NHS ester.[3] This allows for the synthesis of fluorescently labeled probes for applications like fluorescence in situ hybridization (FISH) and qPCR.[6]

General Protocol for Labeling Amine-Modified Oligonucleotides:

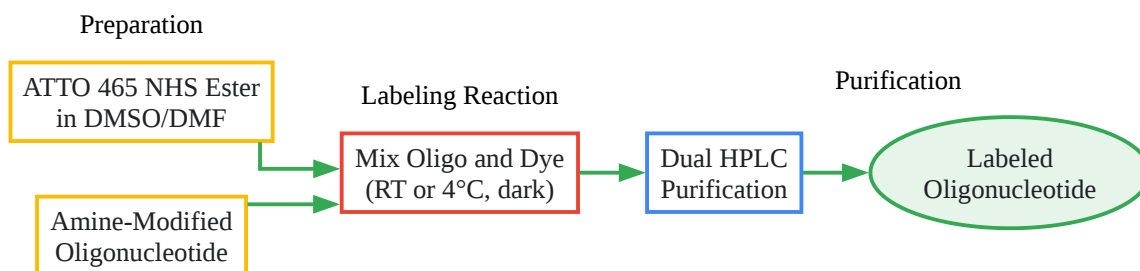
Materials:

- **ATTO 465** NHS ester
- Amine-modified oligonucleotide
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

- Anhydrous, amine-free DMSO or DMF
- Purification system (e.g., dual HPLC)

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Dye Preparation: Immediately before use, dissolve the **ATTO 465** NHS ester in anhydrous, amine-free DMSO or DMF.
- Labeling Reaction: Add a molar excess of the dissolved dye to the oligonucleotide solution. The optimal dye-to-oligo ratio should be determined experimentally. Incubate the reaction for several hours at room temperature or overnight at 4°C, protected from light.
- Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides. Dual HPLC purification is often recommended for a high-purity product.[3]



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Caption: General workflow for labeling amine-modified nucleic acids.

Applications

ATTO 465-labeled biomolecules are employed in a wide array of fluorescence-based applications.

- **Fluorescence Microscopy:** Its brightness and photostability make it suitable for high-resolution imaging of cellular structures and processes.^{[7][13]} A derivative, **ATTO 465-pentafluoroaniline (Atto 465-p)**, has been shown to be an effective nuclear stain, offering an alternative to DAPI and opening up the 405 nm channel for other probes in multiplex immunofluorescence.^{[14][15][16][17]}
- **Flow Cytometry:** The strong fluorescence of **ATTO 465** allows for clear identification and quantification of labeled cells or particles.
- **FRET:** **ATTO 465** can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.^[1]
- **qPCR and FISH:** **ATTO 465**-labeled oligonucleotides are used as probes for the detection and quantification of specific nucleic acid sequences.^[6]

Conclusion

ATTO 465 is a high-performance fluorescent dye with a unique combination of a large Stokes shift, high quantum yield, and photostability. Its availability in various reactive forms provides researchers with the flexibility to label a wide range of biomolecules, particularly proteins and nucleic acids. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of **ATTO 465** in diverse research and drug development settings, enabling sensitive and reliable fluorescence-based analysis.

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